Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride
Description
Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate hydrochloride (CAS: 1820580-89-9) is a bicyclic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol. It features a cyclopentaoxazine core substituted with a methyl carboxylate group and a hydrochloride salt. Key properties include:
Properties
IUPAC Name |
methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-4-7-8(5-6)13-3-2-10-7;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGFTWGLPOFFGS-UJXVHCJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)OCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@H]2[C@@H](C1)OCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound, which contains a 1,4-oxazine linker, has been theoretically demonstrated to switch single-molecule junctions between a low-conducting and a high-conducting state when linked to appropriate conjugated molecules to carbon electrodes. This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces.
Biological Activity
Methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylate;hydrochloride is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₄ClN₁O₃
- Molecular Weight : 203.67 g/mol
- CAS Number : 1616435-00-7
Anticancer Properties
Recent studies have indicated that compounds similar to methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine derivatives exhibit significant anticancer activity. For instance:
- A series of oxazinonaphthalene-3-one analogs were synthesized and tested for cytotoxicity against various cancer cell lines (A2780 and MCF-7). The most effective compounds showed IC50 values ranging from 4.47 to 52.8 μM against these lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4d | A2780 | 4.47 |
| 5c | A2780 | 52.8 |
| 5g | MCF-7 | Not specified |
These findings suggest that the oxazine ring structure may play a crucial role in the modulation of cancer cell proliferation.
The mechanism by which methyl (4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit tubulin polymerization. This inhibition can lead to cell cycle arrest at the G2/M phase .
- Receptor Modulation : The compound may interact with various receptors or enzymes involved in cellular signaling pathways.
Neurological Disorders
Research indicates potential applications of this compound in treating neurological disorders. Its structural properties suggest it could act as a modulator of neurotransmitter systems or neuroprotective agent.
Antimicrobial Activity
Preliminary studies have shown that oxazine derivatives may possess antimicrobial properties. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.
Case Studies
In a recent study focusing on oxazinone derivatives:
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes critical differences between the target compound and three analogs:
Hazard Profiles and Handling
- Target Compound : Requires stringent precautions (e.g., respiratory protection, skin washing) due to multiple hazards .
- Phenanthrene Derivative: No GHS-classified hazards reported, suggesting lower toxicity .
- Oxathiolane (7d) : Synthesized in moderate yield (54%) without explicit hazard data, implying safer handling .
- Acetylshanzhiside : Used in supplements and cosmetics, indicating low toxicity and regulatory approval for human exposure .
Functional and Application Differences
- Pharmacological Potential: The acetylshanzhiside is explicitly used in pharmacological and cosmetic research, while the target compound’s applications remain undefined .
- Synthetic Utility : The oxathiolane (7d) and target compound likely serve as intermediates; the former was synthesized via a straightforward protocol with methyl acetoacetate .
- Structural Complexity : The phenanthrene derivative’s bulky substituents (isopropyl, dimethyl) may hinder bioavailability compared to the smaller, more polar target compound .
Research Findings and Implications
Bioactivity and Stability
- The acetylshanzhiside’s glycosyl and acetyloxy groups enhance water solubility, making it suitable for drug formulation, whereas the target compound’s hydrochloride salt may improve crystallinity but limit lipid solubility .
- The phenanthrene derivative’s dihydroxy groups could confer antioxidant properties, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
